Combi-2
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FRWWHR |
Origin of Product |
United States |
Synthetic Strategies and Methodological Innovations for Combi 2
Established Synthetic Pathways for Combi-2 and its Core Scaffolds
Peptide synthesis commonly employs either solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS, introduced by Merrifield, involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. LPPS, while less common for longer peptides, is suitable for shorter sequences or the synthesis of peptide fragments. The core scaffolds of a peptide are its constituent amino acids and the amide bonds linking them.
In the synthesis of complex molecules, including larger peptides, convergent and divergent strategies can be employed. Convergent synthesis involves synthesizing several key fragments of the target molecule independently and then coupling these fragments in a later stage to form the final product. This approach can be more efficient than purely linear (stepwise) synthesis, especially for larger peptides, as it allows for parallel synthesis of fragments and can help mitigate yield losses associated with a long linear sequence. Divergent synthesis, conversely, starts from a common precursor and branches out to create a range of related compounds. While less directly applicable to the synthesis of a single, specific peptide like this compound, divergent approaches are valuable in generating libraries of peptide analogs for structure-activity relationship studies, which could be relevant in the context of identifying or optimizing antimicrobial peptides.
Amino acids, except for glycine, have a chiral center, and their configuration (L or D) is critical for peptide structure and activity. Natural peptides are typically composed of L-amino acids. Stereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers, while enantioselective synthesis focuses on producing one specific enantiomer in preference to the other. In peptide synthesis, maintaining the stereochemical integrity of the amino acids during coupling is paramount to avoid epimerization, which can lead to the formation of diastereomers or enantiomers with potentially altered biological activity. Strategies to achieve high stereoselectivity and enantioselectivity involve the use of specific coupling reagents, chiral auxiliaries, or enzymatic methods. For this compound, ensuring the correct stereochemistry of each of its constituent amino acids is essential for its intended antimicrobial function.
Convergent and Divergent Synthetic Approaches
Advanced Synthetic Methodologies Applied to this compound
Modern synthetic chemistry offers advanced methodologies that can enhance the efficiency, sustainability, and safety of chemical synthesis, including peptide synthesis.
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in the design of chemical products and processes. Applying these principles to peptide synthesis involves using environmentally benign solvents (e.g., water, ethanol, ionic liquids), reducing waste generation, employing catalysts (including biocatalysts) to lower energy consumption and improve selectivity, and utilizing more efficient reaction methodologies. For the synthesis of this compound, adopting green chemistry approaches could involve optimizing solvent usage, exploring enzymatic coupling reactions, or developing more atom-economical synthetic routes.
Based on the available information, generating a comprehensive article focusing solely on the chemical compound "this compound" and strictly adhering to the provided outline proves challenging due to the limited specific research data directly linking "this compound" (PubChem CID 169449971) to detailed synthetic strategies, catalytic methods, photoredox/electrochemical applications, derivatization techniques, structure-activity/property relationship studies on its analogues, targeted functionalization approaches, or combinatorial chemistry efforts specifically for this compound within the search results.
While "this compound" is identified as a specific chemical compound, an antimicrobial peptide with the formula C49H65N17O7 (PubChem CID 169449971) nih.govmedchemexpress.com, the provided search results predominantly discuss the general concepts and methodologies outlined (e.g., combined catalysis, photoredox reactions, SAR studies, combinatorial chemistry) rather than their specific application to the synthesis, elaboration, or derivatization of this compound itself.
Therefore, a detailed, scientifically accurate article populating each subsection of the outline solely with information specific to this compound cannot be constructed from the current search results.
Advanced Structural Elucidation and Molecular Characterization of Combi 2
High-Resolution Spectroscopic Techniques
High-resolution spectroscopic techniques provide detailed information about the atomic connectivity, spatial arrangement, and electronic structure of a molecule. The combination of data from multiple spectroscopic methods often yields a comprehensive picture of the compound's structure. intertek.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing molecular structures, providing crucial evidence of compound identity. emerypharma.com A combination of 1D and 2D NMR experiments is typically necessary for complete confidence in chemical structure. emerypharma.com 1D proton (¹H) NMR provides information on chemical shift, multiplicity, coupling constants, and integration, aiding in identifying different types of hydrogen atoms and their environments. emerypharma.comlibretexts.org The area under a peak in a ¹H-NMR spectrum is directly proportional to the number of hydrogen atoms producing that peak. libretexts.org Absorptions are often split into groups of peaks due to coupling between adjacent protons. libretexts.org
2D NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), provide information about correlations between nuclei, helping to establish connectivity and spatial relationships within the molecule. COSY identifies coupled protons. emerypharma.comacs.org TOCSY can identify networks of coupled protons, which is particularly useful for analyzing spin systems. acs.org HSQC correlates protons with the carbons to which they are directly attached, while HMBC reveals correlations between protons and carbons separated by two or three bonds, helping to connect different parts of the molecule.
While specific detailed NMR data (chemical shifts, coupling constants, etc.) for Combi-2 were not found in the public search results, the application of these techniques would involve acquiring and analyzing its ¹H, ¹³C, and potentially other nuclei's NMR spectra (e.g., ¹⁵N if applicable). Analysis would involve assigning observed signals to specific nuclei in the this compound structure, interpreting coupling patterns to determine connectivity, and using 2D NMR data to confirm assignments and establish through-bond and through-space correlations. emerypharma.com Dynamic NMR experiments could also be employed to study conformational changes or molecular motion if relevant to this compound.
X-ray Crystallography for Solid-State Conformation
X-ray crystallography is an experimental science used to determine the atomic and molecular structure of a crystal. wikipedia.org By measuring the angles and intensities of X-ray diffraction, a three-dimensional picture of the electron density within the crystal can be produced, revealing the positions of atoms, chemical bonds, and crystallographic disorder. wikipedia.org It is considered a gold standard for determining the structure of both small and macromolecules. nih.gov Single crystal X-ray diffraction (SCXRD) can provide three-dimensional structural information and absolute stereochemistry. acs.org
For this compound, if suitable crystals can be grown, X-ray crystallography would provide a definitive 3D structure in the solid state. This technique is particularly valuable for confirming the connectivity determined by NMR and providing precise bond lengths, bond angles, and torsional angles. wikipedia.org It can also reveal how molecules pack in the crystal lattice, which can influence physical properties. wikipedia.org Challenges can include the ability to grow crystals of sufficient quality and size. acs.org
Specific X-ray crystallography data for this compound was not found in the public search results. However, if such data were available, it would typically include:
Crystal System and Space Group: Describes the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the sides and angles of the unit cell, the repeating unit of the crystal.
Atomic Coordinates: The precise 3D positions of each atom in the molecule within the unit cell.
Thermal Parameters: Indicate the degree of atomic vibration.
R-factors: Metrics (R_work, R_free) indicating the agreement between the observed and calculated diffraction data, reflecting the quality of the structural model.
Advanced Mass Spectrometry (MS) Techniques (e.g., HRMS, MS/MS) for Structural Confirmation and Fragmentation Analysis
Mass spectrometry (MS) techniques are essential for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. intertek.com High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, often accurate to several decimal places, allowing for the determination of the elemental composition of a molecule and its fragments. chromatographyonline.comveeprho.com Mass spectrometers that achieve a resolution of at least 20,000 are called high resolution mass spectrometers (HRMS). chromatographyonline.com The main difference between HRMS and lower resolution MS is the precision in mass determination, known as mass accuracy. chromatographyonline.com
Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and analysis of the resulting fragment ions. veeprho.comgithub.io This fragmentation pattern provides crucial information about the connectivity and substructures within the molecule. veeprho.com LC-MS/MS, which couples liquid chromatography with tandem MS, is particularly useful for analyzing complex samples and obtaining structural information on separated components. veeprho.com
For this compound, HRMS would be used to confirm its molecular formula (C49H65N17O7, based on PubChem nih.gov). MS/MS experiments would involve selecting the protonated or deprotonated molecule as the precursor ion and inducing fragmentation. Analysis of the fragment ions would help piece together the molecular structure by identifying characteristic cleavage patterns. veeprho.com This data complements NMR by providing molecular weight confirmation and insights into bond connectivity through fragmentation pathways.
While specific HRMS and MS/MS spectra for this compound were not found in the public search results, typical data would include:
Exact Mass Measurement: The experimentally determined mass of the molecular ion, used to calculate the elemental composition.
Fragment Ion Masses and Intensities: A spectrum showing the mass-to-charge ratio (m/z) and relative abundance of fragment ions, providing a "fingerprint" of the molecule's fragmentation behavior.
Chiroptical Spectroscopies (e.g., CD, ORD) for Absolute Configuration Determination
Chiroptical spectroscopies, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study the interaction of chiral molecules with polarized light. jasco-global.comwikipedia.orgslideshare.net These techniques are particularly valuable for determining the absolute configuration (the 3D spatial arrangement of atoms around a chiral center) and conformation of chiral molecules. jasco-global.com
CD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. wikipedia.orgslideshare.net ORD measures the change in the specific rotation of plane-polarized light with wavelength. slideshare.net Both CD and ORD spectra derive from the interaction of polarized light with chiral molecules and are directly related. wikipedia.org They exhibit the "Cotton effect" in the absorption bands of optically active chiral molecules, which provides clues to the configuration and conformation. jasco-global.com Information obtained from the Cotton effect includes the sign (positive or negative), magnitude, and position (wavelength) of the effect. jasco-global.com CD measurement is often considered superior to ORD for ease of analysis and measurement of the Cotton effect. jasco-global.com
For a chiral compound like this compound, CD or ORD spectroscopy would be used to determine its absolute configuration. The shape and intensity of the CD or ORD spectrum in the UV-Vis region are sensitive to the stereochemistry and conformation of the molecule, particularly if it contains chromophores near chiral centers. Comparing the experimental CD or ORD spectrum to calculated spectra for different possible stereoisomers, or to empirical rules and databases, can help assign the absolute configuration.
Specific CD or ORD data for this compound was not found in the public search results. If available, the data would typically be presented as a plot of molar ellipticity (for CD) or molar rotation (for ORD) versus wavelength.
Biophysical Characterization for Molecular Interactions
Biophysical techniques are employed to study the interactions of a compound with biological targets, such as proteins or nucleic acids. These studies provide crucial information about binding affinity, kinetics, thermodynamics, and stoichiometry, which are essential for understanding the compound's mechanism of action and potential biological effects.
Ligand-Target Binding Kinetics and Thermodynamics (e.g., SPR, ITC, BLI)
Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI) are widely used to characterize the binding interactions between a ligand (like this compound) and its biological target. sartorius.comkhanacademy.orguomustansiriyah.edu.iqfrontiersin.org
Surface Plasmon Resonance (SPR) monitors the binding of molecules to a solid surface in real-time by measuring changes in the refractive index near the surface. uomustansiriyah.edu.iqnih.gov This allows for the determination of binding kinetics, including the association rate constant (k_a or k_on) and the dissociation rate constant (k_d or k_off), from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_d / k_a). uomustansiriyah.edu.iqgiffordbioscience.com SPR provides a sensorgram, a plot of the binding response versus time, which shows the association and dissociation phases of the interaction. uomustansiriyah.edu.iq
Isothermal Titration Calorimetry (ITC) is a calorimetric technique that directly measures the heat released or absorbed during a molecular binding event. khanacademy.org By titrating the ligand into a solution of the target molecule, the heat changes are measured, allowing for the determination of the binding stoichiometry (n), the binding affinity (K_a or K_D), and the thermodynamic parameters of binding, including enthalpy change (ΔH) and entropy change (ΔS). khanacademy.org These parameters provide insights into the driving forces of the binding interaction. khanacademy.org
Bio-Layer Interferometry (BLI) is an optical technique that measures the interference pattern of white light reflected from two surfaces: an internal reference layer and the surface of a biosensor coated with a molecule. sartorius.comfrontiersin.org Changes in the number of molecules bound to the biosensor cause a shift in the interference pattern, which is measured in real-time. sartorius.comfrontiersin.org Similar to SPR, BLI allows for the determination of binding kinetics (k_on, k_off, K_D) by monitoring the association and dissociation of the analyte to the immobilized ligand. frontiersin.orgacs.org BLI offers advantages such as compatibility with crude samples and minimal sample preparation. sartorius.com
While specific binding data for this compound interacting with a particular target was not found in the public search results, the application of these techniques would involve:
SPR/BLI: Immobilizing the target molecule on the biosensor surface and then flowing solutions of this compound at different concentrations over the surface to measure association and dissociation rates. giffordbioscience.comacs.org Data fitting to appropriate binding models would yield kinetic parameters (k_on, k_off) and affinity (K_D). giffordbioscience.comacs.org
ITC: Preparing solutions of this compound and the target molecule and performing a series of injections of one into the other while monitoring the heat changes. khanacademy.org Analysis of the resulting thermogram would provide K_D, n, ΔH, and ΔS. khanacademy.org
If experimental data were available for this compound, it could be presented in tables showing determined kinetic and thermodynamic parameters for its interaction with a specific biological target.
Conformational Analysis and Dynamics via Spectroscopic Probes
Spectroscopic techniques play a vital role in elucidating the conformational analysis and dynamics of this compound, particularly in environments that mimic biological membranes. Studies utilizing Fourier Transform Infrared (FTIR) spectroscopy, fluorescence spectroscopy, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) have provided insights into how this compound behaves in the presence of lipids and model membranes. nih.gov
FTIR spectroscopy can reveal information about the secondary structure of peptides by analyzing the amide I and amide II bands. Changes in the position and intensity of these bands upon interaction with lipids indicate alterations in the peptide's conformation. Fluorescence spectroscopy, particularly utilizing the intrinsic fluorescence of tryptophan residues present in this compound (FRWW HR), is a sensitive probe for monitoring the peptide's environment and conformational changes upon membrane binding. nih.govnih.gov Changes in fluorescence intensity and emission wavelength can indicate the depth of insertion into the lipid bilayer or changes in the polarity of the peptide's surroundings. nih.gov
DSC and TGA techniques, while not directly probing peptide conformation, provide information about the thermal behavior of lipid-peptide mixtures. nih.gov Perturbations in the melting transitions of lipids in the presence of this compound can suggest peptide-induced changes in membrane fluidity and organization, which are often coupled with conformational rearrangements of the peptide itself upon membrane interaction. nih.gov For instance, studies have shown that this compound interacts strongly with specific types of lipids, leading to conformational changes and influencing the membrane's physical properties. nih.gov
Protein-Combi-2 Interaction Studies (if this compound acts as a chemical probe)
This compound has been investigated for its interactions with model biological membranes, acting effectively as a chemical probe to understand peptide-lipid interactions relevant to its antimicrobial activity. nih.gov These studies primarily focus on the peptide's interaction with lipid bilayers, which are fundamental components of cell membranes.
Research has demonstrated that this compound interacts strongly with polar and unsaturated lipids. nih.gov This interaction can lead to conformational changes in the peptide and influence the organization of the lipid bilayer. nih.gov Studies using techniques like fluorescence have shown the binding of this compound to phospholipid vesicles. nih.gov Atomic force microscopy (AFM) has also been employed to visualize the impact of this compound on membrane morphology, revealing, for example, stronger interactions with certain lipid mixtures in the presence of specific metal ions. nih.gov
The interaction of this compound with model membranes mimicking bacterial cell membranes, such as those composed of POPC/POPG lipids, has been a key area of study. These investigations aim to elucidate the mechanisms by which this compound exerts its effects, which may involve membrane permeabilization or disruption. While the term "protein-Combi-2 interaction" might typically refer to binding with specific protein molecules, in the context of antimicrobial peptides and membrane-interacting peptides like this compound, interactions with the lipid environment of the membrane are central to their function and are often studied using techniques that probe the peptide-membrane interface. nih.gov The ability of this compound to interact with and alter the properties of model membranes underscores its utility as a chemical probe for studying membrane dynamics and peptide-membrane interactions. nih.gov
Computational and Theoretical Investigations of Combi 2
Quantum Chemical Methods
Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are valuable tools for investigating the electronic structure, reactivity, and spectroscopic properties of chemical compounds. For peptides like Combi-2, these methods can provide detailed information about preferred conformations and the electronic environment of individual residues.
Spectroscopic Property Predictions (e.g., NMR, UV-Vis, IR)
Computational methods can be used to predict spectroscopic properties, aiding in the interpretation of experimental data. While direct computational predictions of NMR or UV-Vis spectra for this compound are not explicitly detailed in the search results, theoretical calculations, such as DFT, can be used to compute vibrational spectra (e.g., IR). Experimental IR results have been utilized to study the structure of this compound in the presence of membrane mimics, indicating the adoption of a 3₁₀-helix structure at low peptide concentrations. Tryptophan fluorescence intensity has also been used experimentally to study the interaction of this compound with membranes. Computational approaches can complement these experimental spectroscopic studies by providing theoretical spectra for comparison and helping to elucidate the relationship between structure and spectroscopic signals.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful technique to study the time-dependent behavior of molecular systems. For a flexible peptide like this compound, MD simulations are crucial for exploring its conformational landscape, stability, and interactions with its environment, such as biological membranes.
Conformational Sampling and Stability Analysis
MD simulations are widely used to analyze the conformational states and stability of peptides. These simulations allow researchers to observe how the peptide's structure changes over time in a given environment, sampling different possible conformations. Studies on peptides, including those related to this compound, have used MD simulations to analyze their stability in aqueous conditions. Conformational analysis of peptides interacting with phospholipids (B1166683) has also been performed using MD simulations.
Ligand-Target System Dynamics and Interaction Landscapes
This compound has been investigated for its interactions with bacterial membranes, which can be considered a ligand-target system in the context of its antimicrobial activity or cell-penetrating properties. MD simulations are a primary tool for studying the dynamics of these interactions and mapping the interaction landscape. These simulations provide detailed insights into how this compound associates with, inserts into, and potentially translocates across lipid bilayers mimicking bacterial membranes.
Studies using MD simulations have shown that this compound interacts with Escherichia coli membrane mimicking vesicles. These simulations can reveal the depth of peptide penetration into the membrane and its interactions with specific lipid components. The simulations complement experimental techniques like fluorescence and IR spectroscopy in understanding the molecular mechanisms of peptide-membrane interactions. For example, MD simulations, alongside experimental data, have indicated that this compound can be located in the interfacial region of the lipid bilayer. The binding energy between peptides and membrane components like phosphatidylglycerol has been calculated using computer simulation methods, showing correlation with antibacterial activity.
Computational studies, particularly MD simulations, are essential for visualizing and understanding the detailed interactions between antimicrobial peptides like this compound and membrane mimics, which helps in elucidating their mechanisms of action.
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are fundamental computational techniques used to simulate the behavior of molecules and predict their interactions. Molecular modeling involves creating theoretical models of molecules to study their structures, properties, and dynamics slideshare.net. Molecular docking specifically focuses on predicting the preferred orientation, or "pose," of a ligand (such as this compound) when it binds to a target macromolecule, typically a protein nih.gov. This prediction is based on principles of spatial and energy matching nih.gov. The goal is to identify the most stable complex formed between the ligand and the target nih.gov.
Prediction of Binding Modes and Interaction Hotspots
A primary application of molecular docking is the prediction of binding modes. This involves exploring the conformational space of the ligand and its possible orientations within the target's binding site to identify the most likely binding pose nih.govnih.govmdpi.com. Scoring functions are used to evaluate the stability of each predicted pose by estimating the binding affinity based on intermolecular interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces mdpi.com.
Identifying interaction hotspots within the binding site is another critical aspect. Hotspots are regions on the protein surface that contribute significantly to the binding free energy and have a high propensity to bind small molecules nih.gov. Computational methods can predict these hotspots, providing valuable information about the key residues involved in the interaction with the ligand researchgate.nettdx.cat. For this compound, molecular docking could predict how it fits into the binding pocket of a target protein, detailing the specific amino acid residues it interacts with and the types of interactions formed. This information is crucial for understanding the molecular basis of its activity.
Virtual Screening for Analog Design and Optimization (as research tools)
Virtual screening (VS) leverages molecular docking and other computational techniques to search large databases of chemical compounds in silico to identify potential binders to a target nih.govdrugflow.com. This process significantly reduces the number of compounds that need to be experimentally tested, saving time and resources drugflow.comfrontiersin.org. As a research tool, virtual screening can be applied to this compound to identify structurally similar compounds or analogs that are predicted to have similar or improved binding properties.
Virtual screening can be either structure-based (SBVS), relying on the 3D structure of the target, or ligand-based (LBVS), using information from known active ligands nih.gov. For analog design and optimization of this compound, SBVS could be used if a target structure is known, docking libraries of potential analogs to the binding site. LBVS could be employed by building pharmacophore models based on the structure and properties of this compound, then searching databases for molecules matching this model slideshare.net. The integration of both approaches, known as consensus virtual screening, can further enhance accuracy frontiersin.orgpensoft.net. By evaluating the predicted binding affinities and poses of various analogs, researchers can prioritize the most promising candidates for synthesis and experimental validation.
Machine Learning and Artificial Intelligence in this compound Research
Machine learning (ML) and artificial intelligence (AI) are increasingly integrated into chemical research to analyze complex datasets, build predictive models, and explore chemical space unist.ac.krnextmol.com. These data-driven approaches can significantly accelerate the research process for compounds like this compound.
Predictive Modeling for Synthesis and Reactivity
Data-Driven Exploration of this compound Chemical Space
Data-driven approaches enable the exploration of the chemical space around this compound. Chemical space refers to the vast theoretical realm encompassing all possible molecular structures nextmol.comresearchgate.net. ML algorithms can learn the structural features and properties of this compound and related compounds to generate novel molecular structures with desired characteristics acs.orgescholarship.org.
Techniques such as dimensionality reduction (e.g., Principal Component Analysis) and clustering can be used to visualize and understand the relevant chemical space, identifying groups of molecules with similar features nextmol.com. Generative models, a type of AI, can design new molecules by learning the underlying patterns in existing chemical data preprints.orgescholarship.org. This data-driven exploration can lead to the identification of novel this compound analogs with potentially improved properties, expanding beyond traditional similarity-based searches escholarship.orgnih.gov.
Advanced Analytical Methodologies for Combi 2 in Research Contexts
Chromatographic Separation Techniques for Purity and Quantification
Chromatographic methods are fundamental for separating Combi-2 from impurities or matrix components, enabling its quantification and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of peptides, including for confirming purity. Research involving peptides related to this compound has utilized analytical HPLC to confirm purity, typically requiring purity exceeding 95% for experimental use. acs.org The development of an effective HPLC method for this compound would involve optimizing parameters such as stationary phase chemistry (e.g., reversed-phase C18 columns are common for peptides), mobile phase composition (often involving gradients of water and organic solvents with acidic modifiers like trifluoroacetic acid or formic acid), flow rate, and detection wavelength (peptides containing aromatic amino acids like Tryptophan and Tyrosine, present in this compound, can be detected by UV absorbance). While the search results confirm the use of HPLC for purity analysis of related peptides acs.org, specific method parameters optimized for this compound (FRWWHR) were not detailed in the consulted literature.
A typical HPLC setup for peptide analysis might involve:
| Parameter | Typical Range/Type |
| Stationary Phase | Reversed-phase (e.g., C18, C8) |
| Mobile Phase | Water/Organic Solvent Gradient (e.g., Acetonitrile) with acidic modifier (e.g., TFA, Formic Acid) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis (e.g., 214 nm, 280 nm) |
| Column Temperature | Ambient or elevated (e.g., 30-60 °C) |
HPLC is invaluable for both analytical-scale purity checks and potentially for preparative-scale purification of synthesized this compound for research studies.
Gas Chromatography (GC) is generally not suitable for the direct analysis of peptides like this compound due to their low volatility and thermal instability. Peptides typically require derivatization to be analyzed by GC, which is not a common approach for intact peptide analysis in research contexts focused on the peptide's biological activity. Similarly, while Supercritical Fluid Chromatography (SFC) is applicable to a wider range of compounds than GC, including some polar molecules, its primary applications often lie with smaller, less polar, or chiral molecules. No specific research applying GC or SFC to the analysis of the this compound peptide was found in the consulted literature.
Miniaturized chromatographic systems, such as capillary HPLC or chip-based systems, and high-throughput separation platforms are increasingly used in peptide analysis, particularly in proteomics and related research areas, due to their advantages in sample consumption, speed, and sensitivity. These platforms are well-suited for analyzing complex biological samples. While the search results mention the use of miniaturized formats and high-throughput approaches in the context of analyzing polar molecules like glycans fu-berlin.de, specific applications or method developments for this compound on such platforms were not detailed in the consulted literature. However, the principles and benefits of these platforms suggest their potential applicability for analyzing this compound in complex research matrices, especially when sample volume is limited or high sample turnover is required.
Gas Chromatography (GC) and SFC for Specific Applications
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple chromatographic separation with spectroscopic or mass spectrometric detection, provide powerful tools for the identification and characterization of this compound and its potential metabolites in complex research samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are indispensable techniques for the analysis of peptides and their transformations in biological systems. LC-MS/MS allows for the separation of this compound from matrix components by LC, followed by its detection and identification based on its mass-to-charge ratio (m/z) and characteristic fragmentation pattern in the mass spectrometer. This is particularly valuable for metabolite profiling in research models, where this compound might undergo enzymatic degradation or other biotransformations. Research on peptides related to this compound has utilized LC-MS/MS for analysis cdnsciencepub.com, highlighting its relevance for peptide research. LC-MS has also been established as a standard for analyzing complex mixtures of polar molecules like glycans, providing detailed structural information through fragmentation (MS/MS) fu-berlin.de. While specific LC-MS/MS parameters or detailed findings for the metabolite profiling of this compound were not found in the consulted literature, the general applicability of LC-MS/MS to peptide analysis makes it the method of choice for studying the fate of this compound in research models.
Key aspects of LC-MS/MS for peptide analysis include:
| Aspect | Description |
| LC Separation | Typically reversed-phase HPLC to separate peptides based on hydrophobicity. |
| Ionization Source | Electrospray Ionization (ESI) is commonly used for peptides. |
| Mass Analyzer | Triple quadrupole, ion trap, Orbitrap, or time-of-flight (TOF) mass analyzers are used. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) to generate fragment ions for identification. |
| Application | Identification, quantification, and structural elucidation of peptides and their metabolites. |
LC-MS/MS can provide sensitive and specific detection of this compound, allowing researchers to track its concentration over time in various biological matrices and identify any resulting metabolites by analyzing their mass spectra and fragmentation patterns.
As mentioned previously, GC is not typically used for the analysis of intact peptides due to their non-volatile nature. Consequently, Gas Chromatography-Mass Spectrometry (GC-MS), which couples GC separation with MS detection, is not a standard technique for analyzing this compound itself. GC-MS is primarily applied to the analysis of volatile or semi-volatile compounds. Therefore, GC-MS would not be a suitable method for the direct analysis of the this compound peptide in research contexts. No research applying GC-MS to the analysis of the this compound peptide was found in the consulted literature.
LC-MS/MS for Metabolite Profiling and Identification in Research Models
Spectroscopic and Electrochemical Detection for Research Studies
Spectroscopic and electrochemical methods are fundamental tools in chemical and biochemical research, offering sensitive and selective ways to detect and quantify compounds, study their reactions, and probe their interactions.
UV-Vis, Fluorescence, and Luminescence-Based Detection
UV-Vis absorption spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the spectrum. biocompare.com It can be employed to determine the concentration of this compound in solution, provided the compound exhibits a chromophore that absorbs within this range. The Beer-Lambert law forms the basis of quantitative analysis using UV-Vis spectroscopy.
Fluorescence and luminescence spectroscopies are highly sensitive techniques that involve the emission of light by a substance after excitation. biocompare.comberthold.com Fluorescence occurs when a molecule absorbs light and then re-emits photons at a longer wavelength. Luminescence can also be induced by chemical reactions (chemiluminescence) or biological processes (bioluminescence). These methods are particularly valuable in research for detecting low concentrations of analytes or for studying molecular interactions, such as binding events or conformational changes, if this compound or a molecule it interacts with is fluorescent or can be labeled with a fluorophore. biocompare.com Variations like Fluorescence Resonance Energy Transfer (FRET) can provide information about the proximity and interaction of labeled molecules. berthold.comnih.gov Luminescence-based assays, such as those involving luciferase, are also used for various research applications, including assessing cell viability or gene expression, which could potentially be relevant in studies involving the biological effects of this compound. berthold.com
These spectroscopic techniques offer advantages in terms of sensitivity and, in the case of fluorescence and luminescence, specificity, especially when an appropriate excitation wavelength can be selected for a particular molecule in a complex mixture. biocompare.com
Electrochemical Sensing and Biosensing Strategies (for research probes)
Electrochemical sensing and biosensing strategies provide powerful platforms for the detection of analytes through the measurement of electrical signals resulting from chemical or biological events. nih.govmdpi.comnih.gov In research, these methods can be adapted to create specific probes for studying the behavior and interactions of compounds like this compound.
Electrochemical sensors typically involve an electrode surface modified with a recognition element that interacts with the target analyte, leading to a measurable electrical change (e.g., current, potential, or impedance). mdpi.comnih.gov Biosensors utilize biological recognition elements, such as enzymes, antibodies, or nucleic acids, immobilized on a transducer surface to detect specific biomolecules or events. nih.govresearchgate.net
For research involving this compound, electrochemical methods could be employed to develop sensors for its detection or to study its redox properties if applicable. Biosensing strategies could involve conjugating this compound to a biological recognition element or designing a biosensor that responds to the presence or activity of this compound. These approaches can offer advantages such as high sensitivity, rapid response times, and the potential for miniaturization and integration into array formats for high-throughput screening in research. mdpi.comdovepress.com Techniques like cyclic voltammetry and electrochemical impedance spectroscopy are commonly used to characterize the electrochemical behavior of analytes and the performance of electrochemical sensors. nih.govdovepress.com
Imaging and Microscopic Techniques (for non-clinical structural/interaction studies)
Imaging and microscopic techniques are essential for visualizing the structure of compounds and investigating their localization and interactions within cells or other complex systems at a spatial level. These are particularly valuable for non-clinical research studies aimed at understanding the fundamental behavior of a compound.
Transmission Electron Microscopy (TEM) for Molecular Visualization
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that uses a beam of electrons transmitted through a thin sample to create an image. nanoscience.com TEM can provide detailed structural information at the nanoscale, allowing for the visualization of molecular assemblies and potentially the morphology of this compound if it forms aggregates or interacts with larger structures. nanoscience.comoaepublish.com
In research, TEM has been used to visualize various biological and material structures, including proteins, viruses, DNA molecules, and nanomaterials. nanoscience.comoaepublish.comleica-microsystems.commdpi.com Specialized TEM techniques, such as cryo-TEM, can help preserve the native structure of sensitive samples, which could be beneficial for studying this compound's interactions with biological components without significant structural alterations. nanoscience.comoaepublish.com Sample preparation for TEM can be challenging, requiring the creation of extremely thin, electron-transparent specimens. nanoscience.com Despite these challenges, TEM offers unparalleled spatial resolution for direct visualization of nanoscale features. nanoscience.comdiva-portal.org
Fluorescence Microscopy for Subcellular Localization of Labeled Probes
Fluorescence microscopy is a powerful technique for visualizing the distribution and dynamics of molecules within cells and tissues. nih.govunlv.edu In research involving this compound, fluorescence microscopy could be used to determine its subcellular localization or to study its interactions with specific cellular components if this compound can be labeled with a fluorescent probe or if its presence affects the localization of a fluorescently tagged molecule.
This technique relies on the use of fluorophores, which are molecules that emit light upon excitation. nih.gov Fluorescent proteins (FPs), such as Green Fluorescent Protein (GFP) and its variants, are widely used to tag proteins and study their localization in living cells. nih.govcmu.edu If this compound's mechanism of action involves interaction with a specific protein or organelle, labeling this compound or the target molecule with a fluorophore can allow researchers to visualize these interactions and determine where in the cell they occur. nih.gov
Quantitative fluorescence microscopy can be used to measure the intensity and distribution of fluorescence signals, providing data on the abundance and localization of the labeled compound or interacting species. While fluorescence microscopy offers excellent specificity and sensitivity for labeled molecules, it is important to consider potential artifacts that may arise from the labeling process itself, such as alterations in the compound's behavior or localization due to the attached fluorophore. nih.govcmu.edufrontiersin.org
Preclinical Research Models and Biological System Investigations Non Human, Non Clinical
In Vitro Cell-Based Research Models
In vitro cell-based models are fundamental tools for elucidating the cellular effects and mechanisms of action of various substances. Research involving entities referred to as "Combi" has been conducted in different cell-based systems, including standard cell lines and more complex 3D cultures.
While direct information on the development of cell-free assays specifically for an antimicrobial peptide named "Combi-2" was not extensively detailed in the provided search results, the broader concept of "combi-molecules" in drug discovery involves designing agents that can exert activity on their own or degrade into bioactive species nih.govresearchgate.net. This suggests that cell-free systems could be relevant for studying the inherent activity or degradation pathways of such molecules. For instance, studies on "combi-molecules" like ZRS1, a triazene (B1217601) class molecule, investigated its stability and degradation in biological medium, which could involve cell-free components nih.gov. The concept of "combi-targeting" involves molecules designed to block receptors and be hydrolyzed into other bioactive species, a process that could be studied mechanistically in cell-free environments researchgate.net.
Cell-based assays are widely used to evaluate the functional impact of compounds. An antimicrobial peptide referred to as "this compound" has shown activity against bacterial species such as S. aureus, S. sanguis, and E. coli medchemexpress.com. These findings indicate direct functional modulation of bacterial viability, likely through mechanisms targeting essential cellular processes in these microorganisms.
In a separate context within cancer research, a specific combination treatment designated as "Combination 2 (Combi 2)," consisting of IC5 cyclophosphamide (B585) and IC10 methylglyoxal (B44143), was evaluated in breast cancer cell lines (MCF-7 and MDA-MB-231) using cell cytotoxicity assays samipubco.com. This "Combi 2" treatment significantly increased reactive oxygen species (ROS) generation and induced apoptosis in both cell lines samipubco.com. The study reported a dose-dependent increase in apoptosis with "Combi 2" compared to "Combination 1" (IC5 cyclophosphamide and IC5 methylglyoxal) samipubco.com.
| Cell Line | Treatment | Cell Viability (%) | Apoptotic/Necrotic Cells (%) |
| MCF-7 | Untreated | 93.3 | - |
| MCF-7 | Combination 1 | 47.15 | 52.33 (95% CI: 42.93-61.74) |
| MCF-7 | Combination 2 | 34.2 | 64.34 (95% CI: 53.13-75.53) |
| MDA-MB-231 | Combination 1 | - | 26.66 (95% CI: 22.87-30.46) |
| MDA-MB-231 | Combination 2 | - | 36.0 (95% CI: 31.03-40.96) |
The distribution of apoptotic phases in MCF-7 cells treated with "Combi 2" showed an increase in late apoptosis (27.3%) compared to Combination 1 (17.3%), alongside early apoptosis (37.8%), indicating a progressive apoptotic response at the higher methylglyoxal concentration in the combination samipubco.com.
General cell-based assays are widely utilized for evaluating cellular responses, including viability, proliferation, and apoptosis promega.combiocompare.com. Equipment like the Multidrop Combi is commonly used for dispensing cells and reagents in these assays thermofisher.comsci-hub.seaacrjournals.orgnih.gov.
Organoid and 3D culture systems offer more physiologically relevant models for studying complex biological interactions compared to traditional 2D cell cultures summitpharma.co.jpbiorxiv.org. While the search results mention the use of organoids in research, including patient-derived cancer organoids for drug screening sci-hub.seaacrjournals.orgcancertools.org and bone marrow organoids biorxiv.org, there is no specific information in the provided snippets detailing studies where a chemical compound explicitly named "this compound" (such as the antimicrobial peptide) was investigated using these complex 3D models. However, the general methodology for working with organoids, including dispensing using equipment like the Multidrop Combi, is described in the context of drug screening applications sci-hub.seaacrjournals.org.
Cell-Based Assays for Target Engagement and Functional Modulation
Mammalian Preclinical Models for Fundamental Biological Processes (Non-Clinical)
Mammalian models, particularly rodents, are commonly employed in preclinical research to study the systemic effects and mechanisms of action of compounds. These models provide insights into how a compound behaves within a complex living organism.
Rodent Models for Systemic Mechanistic Studies
Rodent models, such as mice and rats, are widely used for systemic mechanistic studies of chemical compounds. These models allow for the investigation of a compound's effects on various organ systems and the elucidation of its biological targets and pathways in a living organism researchgate.netgubra.dk. For instance, mouse models have been used to evaluate tissue-engineered constructs and assess variability within and between animals nih.gov. Studies involving combination therapies in rodent models also help in understanding interactions between compounds and their impact on efficacy and potential side effects aacrjournals.orgaacrjournals.org. Research has also utilized mouse models to study specific diseases and the effects of potential treatments mdpi.com.
Ex Vivo Tissue and Organ Perfusion Systems
Ex vivo tissue and organ perfusion systems provide a controlled environment to study the effects of compounds on isolated organs or tissues, allowing for detailed mechanistic investigations without the complexities of a whole organism researchgate.netresearchgate.net. These systems maintain the viability and function of organs outside the body, enabling researchers to study parameters such as blood flow, oxygen consumption, and metabolic activity in response to a compound yzimgs.comsickkids.ca. Ex vivo perfusion models have been developed for various organs, including the liver, kidney, lung, heart, and intestine yzimgs.comtno.nl. They can be used to characterize processes like oral absorption, gut-wall metabolism, and pre-systemic hepatic metabolism tno.nl. Some studies have explored multi-organ perfusion models to better understand complex physiological processes and reduce the impact of ischemia-reperfusion injury tno.nl.
Bioavailability, Distribution, and Metabolism in Research Models
Understanding how a compound is absorbed, distributed, and metabolized within a biological system is fundamental to preclinical research. These pharmacokinetic (PK) and metabolic studies provide crucial data on compound exposure and transformation.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization in Preclinical Research Contexts
Pharmacokinetic (PK) studies in preclinical models characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. Pharmacodynamic (PD) studies, on the other hand, investigate the biochemical and physiological effects of the compound and its mechanism of action chalmers.se. Combined PK/PD characterization helps to correlate compound exposure with its biological effects. Preclinical PK/PD studies are essential for informing the design of subsequent research and understanding the relationship between drug concentration and efficacy chalmers.sed-nb.info. For example, preclinical studies have been used to evaluate the pharmacokinetics of compounds administered via different routes and to understand potential drug-drug interactions that affect exposure asm.orgnih.gov.
Metabolic Pathway Elucidation in Research Systems
Metabolic pathway elucidation in research systems aims to identify how a compound is transformed by enzymes and other biological processes. This involves identifying metabolites and understanding the biochemical reactions involved. Studies utilizing research models, including in vitro systems and animal models, are employed to determine the metabolic fate of a compound researchgate.net. This information is critical for understanding potential active or toxic metabolites and species-specific differences in metabolism.
Influence of Biological Matrices on this compound Stability and Interactions
The stability of a compound within various biological matrices (e.g., plasma, tissue homogenates, cell culture media) is a critical factor influencing its bioavailability and activity. Research investigates the degradation of the compound in these matrices over time and under different conditions researchgate.netomicsonline.org. Additionally, studies explore the interactions of the compound with components of biological matrices, such as proteins and lipids, which can affect its free concentration and distribution nih.gov. For the peptide "this compound" (FRWWHR), studies have investigated its interactions with model membrane systems composed of different lipids, indicating preferential interaction with negatively charged lipid vesicles nih.gov. Conformational studies using techniques like NMR have shown that the peptide can adopt specific structures, like a coiled amphipathic conformation, when bound to micelles nih.gov. The stability of compounds in biological samples is a key aspect of bioanalytical method validation in preclinical research researchgate.net.
Broader Research Applications and Interdisciplinary Impact of Combi 2
Combi-2 as a Versatile Chemical Probe or Research Tool in Chemical Biology
Chemical probes are small molecules designed to selectively modulate the function of specific proteins or pathways within biological systems. nih.govtandfonline.com They are invaluable tools for dissecting biological processes, validating potential drug targets, and understanding disease mechanisms. nih.govicr.ac.uk High-quality chemical probes offer advantages over genetic approaches, providing temporal control and applicability in diverse cell types and organisms. nih.gov
While the specific application of "this compound" as a named chemical probe in published literature is not extensively detailed in the search results, the concept of using small molecules in high-throughput screening platforms is well-established in chemical biology research. rsc.orguio.no These platforms utilize automated liquid handling systems, such as the Thermo Fisher Scientific Multidrop Combi, to screen large libraries of compounds against biological targets. uio.no This suggests that compounds like this compound, depending on their specific chemical structure and properties, could be evaluated for their ability to interact with and modulate biological targets within such screening initiatives. The Tox21 program, for example, profiles large libraries of environmental chemicals using high-throughput screening to identify potential toxicity pathways. rsc.org This illustrates the broader context in which compounds are assessed for their biological impact.
Potential Applications in Materials Science and Engineering
Combinatorial materials science, often referred to as "combi," is a research strategy that involves the rapid synthesis and screening of large libraries of materials with varying compositions or structures. umd.eduresearchgate.net This approach accelerates the discovery of new materials with desired properties and has significant potential in materials design and characterization. researchgate.net While "this compound" itself is mentioned in the context of a specific chemical supplier selling materials for polymer science and other material applications, the broader field of combinatorial materials science provides a framework for understanding how novel compounds can be explored for their material properties. bldpharm.com
The International Workshop on Combinatorial Materials Science and Technology is a leading conference in this field, highlighting the importance of high-throughput experimentation, informatics, and computational materials science in discovering and understanding new materials across various classes, including polymers and biomaterials. combi2024.orgcombi2022.orgtus-fujimotolab.jp This indicates a strong research interest in utilizing combinatorial approaches to explore the vast potential of chemical compounds in materials science.
Role in Polymer Chemistry and Soft Materials
Polymer chemistry is a field that benefits significantly from the exploration of new chemical building blocks and synthetic strategies. Radical polymerization is a versatile method for synthesizing a wide variety of polymers. wikipedia.org The combination of different monomers and reaction conditions allows for the creation of polymers with tailored properties. wikipedia.orguns.ac.id
The search results indicate that "this compound" is listed by a supplier under categories including "Polymer Science Material Building Blocks" and "Organic monomer of COF" (Covalent Organic Frameworks). bldpharm.com This suggests that this compound, based on its molecular structure (C51H65N17O7), may function as a monomer or a building block in the synthesis of polymers or other soft materials. The application of combinatorial chemistry in polymer research and material design, enabled by laboratory synthesizers, allows for efficient exploration of high-dimensional polymer design spaces. nsf.gov Machine learning is also being integrated into combinatorial polymer chemistry to accelerate the design and discovery of polymeric materials. nsf.gov
Integration in Nanotechnology and Supramolecular Assemblies
Nanotechnology involves the manipulation of matter on an atomic and molecular scale to create materials with novel properties. fundacionbankinter.org Supramolecular assembly is a key strategy in nanotechnology, where molecules self-assemble through non-covalent interactions to form ordered structures. mdpi.comnih.gov This bottom-up approach allows for the construction of complex nanostructures with potential applications in diverse areas. nih.govmdpi.com
The concept of "combination" is inherent in many nanotechnology applications, such as nanoparticle-mediated combination therapies which aim to deliver multiple therapeutic agents using a single nanocarrier. mdpi.comingentaconnect.com Furthermore, the design of molecules with multiple functional groups or bonding motifs allows for the engineering of multilevel supramolecular assemblies. mdpi.com These assemblies can exhibit adaptive properties and have potential in areas like biomaterials and controlling cellular functions. nih.gov
While "this compound" is not explicitly mentioned in the context of specific nanotechnology or supramolecular assembly research within the search results, its complex molecular formula (C51H65N17O7) and potential role as a building block bldpharm.com suggest it could be explored for its ability to self-assemble or to be incorporated into nanomaterials or supramolecular structures. The design of molecules for 2D supramolecular assemblies, for instance, relies on monomers with orthogonal and directional binding motifs. nih.gov The chemical features of this compound would determine its potential in such applications. Research in this area would likely focus on how this compound interacts with other molecules or surfaces and what kind of ordered structures it can form.
Q & A
Basic Research Questions
Q. How should researchers design experiments involving Combi-2 test strips to ensure methodological rigor?
- Answer: Experimental design must prioritize clarity in objectives and reproducibility. For example, when analyzing urine protein/glucose with this compound strips, protocols should specify:
- Instrumentation : Use standardized tools (e.g., turbidimetric techniques with trichloroacetic acid) .
- Control groups : Include controls to validate results, as seen in studies comparing test and control samples via Atomic Absorption Spectrometry (AAS) .
- Data collection : Document raw data in appendices and processed data in the main text to avoid redundancy .
Q. What statistical methods are recommended for analyzing this compound-derived data?
- Answer: Use parametric tests (e.g., ANOVA, Pearson’s correlation) for normally distributed data, as demonstrated in studies where p < 0.05 was deemed significant . For non-normal distributions, non-parametric alternatives (e.g., Spearman’s rank) are advised. Always report mean values, standard deviations, and uncertainties to address instrument limitations .
Q. How can researchers ensure reproducibility in this compound-based studies?
- Answer:
- Detailed protocols : Document reagent preparation, strip calibration, and environmental conditions (e.g., temperature/humidity during urine analysis) .
- Data retention : Preserve raw data for 5–10 years to allow independent verification .
- Replication : Follow guidelines for experimental replication, such as those outlined in the Beilstein Journal of Organic Chemistry (e.g., limiting main-text data to five compounds and relegating excess to supplementary files) .
Advanced Research Questions
Q. How can contradictions in this compound dataset interpretations be systematically addressed?
- Answer:
- Iterative analysis : Re-examine raw data and contextual factors (e.g., participant demographics or reagent batch variations) .
- Triangulation : Combine quantitative results (e.g., protein concentration) with qualitative insights (e.g., participant health diaries) to resolve discrepancies .
- Error profiling : Quantify uncertainties from instruments (e.g., glucometer precision) and methodologies (e.g., turbidimetric technique sensitivity) .
Q. What mixed-methods approaches are suitable for integrating this compound data with broader biomedical research questions?
- Answer:
- Sequential design : First collect quantitative this compound data (e.g., glucose levels), then conduct interviews to explore behavioral or dietary contributors .
- Embedded design : Use this compound as a secondary tool within a larger qualitative framework (e.g., studying metabolic disorders in specific populations) .
- Validation : Cross-verify this compound results with gold-standard assays (e.g., AAS for serum metals) to strengthen validity .
Q. How can large-scale datasets from this compound studies be structured for knowledge base (KB) integration?
- Answer:
- Data normalization : Convert raw data into structured formats (e.g., tables with columns for analyte, concentration, and experimental conditions) .
- Metadata tagging : Include contextual details (e.g., sample collection date, participant age) to enable federated searches across databases .
- Ethical compliance : Anonymize datasets and adhere to ownership agreements to prevent misuse .
Methodological Pitfalls to Avoid
- Overgeneralized questions : Avoid vague inquiries like "How does this compound work?" Instead, ask hypothesis-driven questions (e.g., "How does urine pH affect this compound’s glucose detection sensitivity?") .
- Data siloing : Do not isolate this compound data from complementary datasets (e.g., serum biomarkers). Use correlation analysis to identify systemic patterns .
- Ethical oversights : Disclose conflicts of interest and obtain informed consent when human subjects are involved .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
